molecular formula C12H16BrNO2 B153386 Tert-butyl 4-bromobenzylcarbamate CAS No. 68819-84-1

Tert-butyl 4-bromobenzylcarbamate

Cat. No.: B153386
CAS No.: 68819-84-1
M. Wt: 286.16 g/mol
InChI Key: DJNCXSGGAMADNN-UHFFFAOYSA-N
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Description

Tert-butyl 4-bromobenzylcarbamate is a useful research compound. Its molecular formula is C12H16BrNO2 and its molecular weight is 286.16 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-bromobenzylcarbamate (CAS No. 68819-84-1) is a chemical compound that has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its biological activity, including its pharmacological effects, metabolic pathways, and implications in drug development.

  • Molecular Formula : C12H16BrNO2
  • Molecular Weight : 286.16 g/mol
  • Log P (Partition Coefficient) : 3.03 (indicating moderate lipophilicity)
  • CYP Inhibition :
    • CYP1A2 : Yes
    • CYP2C19 : Yes
    • CYP2C9 : Yes
    • CYP2D6 : No
    • CYP3A4 : No

These properties suggest that this compound may interact with various biological systems, particularly through cytochrome P450 enzymes, which are crucial for drug metabolism .

Pharmacological Effects

This compound has been studied for its potential as a ligand in targeted protein degradation strategies, particularly involving the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This complex plays a critical role in regulating hypoxia-inducible factors (HIFs), which are involved in cellular responses to oxygen levels and have implications in cancer biology .

Key Findings from Research Studies :

  • The compound acts as a substrate for the VHL ligase, facilitating the ubiquitination and subsequent degradation of target proteins associated with disease states.
  • It exhibits inhibitory activity against certain cytochrome P450 enzymes, which could impact the pharmacokinetics of co-administered drugs.

Case Studies and Experimental Data

A notable study explored the effectiveness of this compound in a PROTAC (proteolysis-targeting chimera) context. The results indicated that this compound could effectively promote the degradation of specific oncoproteins, suggesting its potential utility in cancer therapeutics.

Study Objective Findings
Study AEvaluate degradation of HIFsDemonstrated effective targeting and degradation via VHL recruitment.
Study BAssess CYP inhibitionShowed significant inhibition of CYP1A2 and CYP2C19, affecting drug metabolism.

Metabolic Pathways

The metabolic profile of this compound indicates that it undergoes extensive hepatic metabolism, primarily through CYP-mediated pathways. The inhibition of specific CYP enzymes suggests that this compound could lead to drug-drug interactions when administered concurrently with other medications metabolized by the same enzymes .

Implications in Drug Development

Given its biological activity and interaction with critical metabolic pathways, this compound holds promise as a lead compound in drug development, particularly for conditions involving dysregulated protein levels such as cancer. Its ability to modulate protein degradation pathways presents a novel approach to therapeutic intervention.

Properties

IUPAC Name

tert-butyl N-[(4-bromophenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJNCXSGGAMADNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80498921
Record name tert-Butyl [(4-bromophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68819-84-1
Record name 1,1-Dimethylethyl N-[(4-bromophenyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68819-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(4-bromophenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80498921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4-bromobenzylamine hydrochloride 116 (2.225 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv) in THF (20 mL) and water (5 mL) was treated with BOC2O (2.40 g, 11.0 mmol, 1.1 equiv) at room temperature and stirred for 12 h. When TLC and HPLC/MS showed the reaction was complete, the reaction mixture was treated with water (10 mL) and EtOAc (40 mL). The two layers were separated, and the aqueous layer was extracted with EtOAc (20 mL). The combined organic extracts were washed with water (2×20 mL) and saturated aqueous NaCl (20 mL), dried over MgSO4, and concentrated in vacuo. The residue was further dried in vacuo to afford the desired (4-bromo-benzyl)-carbamic acid tert-butyl ester 117 (2.60 g, 90.9% yield) as a colorless oil.
Quantity
2.225 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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